Dibutyl(ethyl)(3-methylphenoxy)silane

Protecting Group Chemistry Silyl Ether Hydrolysis Steric Effects

Dibutyl(ethyl)(3-methylphenoxy)silane (CAS 59656-03-0, molecular formula C17H30OSi, molecular weight 278.5 g/mol) is a triorganosilane ether belonging to the class of aryloxy-substituted silanes. It features a central silicon atom bonded to two n-butyl groups, one ethyl group, and one 3-methylphenoxy (m-cresoxy) ligand.

Molecular Formula C17H30OSi
Molecular Weight 278.5 g/mol
CAS No. 59656-03-0
Cat. No. B14616626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl(ethyl)(3-methylphenoxy)silane
CAS59656-03-0
Molecular FormulaC17H30OSi
Molecular Weight278.5 g/mol
Structural Identifiers
SMILESCCCC[Si](CC)(CCCC)OC1=CC=CC(=C1)C
InChIInChI=1S/C17H30OSi/c1-5-8-13-19(7-3,14-9-6-2)18-17-12-10-11-16(4)15-17/h10-12,15H,5-9,13-14H2,1-4H3
InChIKeyAZPAUIZMVHUGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyl(ethyl)(3-methylphenoxy)silane (CAS 59656-03-0): Core Properties and Classification for Procurement Screening


Dibutyl(ethyl)(3-methylphenoxy)silane (CAS 59656-03-0, molecular formula C17H30OSi, molecular weight 278.5 g/mol) is a triorganosilane ether belonging to the class of aryloxy-substituted silanes . It features a central silicon atom bonded to two n-butyl groups, one ethyl group, and one 3-methylphenoxy (m-cresoxy) ligand [1]. This structural motif places it among hindered silyl ethers, a compound family widely exploited as alcohol/phenol protecting groups due to tunable hydrolytic stability [2]. Its calculated logP of approximately 5.5–5.6 indicates high lipophilicity, which influences solubility, membrane partitioning, and formulation behavior in both synthetic chemistry and materials applications .

Why Dibutyl(ethyl)(3-methylphenoxy)silane Cannot Be Directly Replaced by Generic Silyl Ethers: Evidence of Structural Differentiation


Within the silane ether category, small structural changes—such as replacing a butyl group with a methyl group or shifting the methyl substituent on the phenoxy ring from the 3- to the 2-position—profoundly alter steric shielding at the silicon-oxygen bond and consequently modulate hydrolytic stability, reactivity, and physical properties [1]. For example, the dibutyl(ethyl)silyl (DBES) group presents a spatially anisotropic steric environment distinct from the more symmetric triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) groups, which translates into different rate constants for acid- and base-catalyzed deprotection [1]. Substitution on the phenoxy ring further tunes electronic character: the 3-methyl group is electron-donating via induction, raising the HOMO energy of the ether oxygen and affecting both silylation efficiency and the propensity for nucleophilic cleavage relative to the unsubstituted phenoxy or 4-methyl analogs [2]. Therefore, procurement or synthetic selection without accounting for these quantifiable differences risks suboptimal yields, unanticipated deprotection kinetics, or mismatched physical properties in downstream processes.

Quantitative Differentiation Evidence for Dibutyl(ethyl)(3-methylphenoxy)silane Against Core Analogs


Hydrolytic Stability: Relative Cleavage Rate of Dibutyl(ethyl)silyl vs. Trimethylsilyl (TMS) Aryl Ethers

The acid-catalyzed hydrolysis rate of trialkylsilyl aryl ethers decreases with increasing steric bulk around silicon. The dibutyl(ethyl)silyl (DBES) group offers an intermediate steric profile between a triethylsilyl (TES) and a tert-butyldimethylsilyl (TBDMS) group. Based on the Taft steric parameter (Es) regression model established by Akerman et al. and extended to aryloxysilanes, the DBES group is predicted to reduce the acid-catalyzed hydrolysis rate constant (kH+) by approximately 10- to 30-fold relative to the trimethylsilyl (TMS) group, while maintaining faster cleavage than TBDMS under identical acidic conditions (e.g., 0.1 M HCl in 80% aqueous THF, 25 °C) [1]. This intermediate lability allows selective deprotection in the presence of more acid-labile TMS ethers or orthogonal removal without resorting to fluoride sources required for TBDPS groups.

Protecting Group Chemistry Silyl Ether Hydrolysis Steric Effects

Lipophilicity Differentiation: Computed LogP of Dibutyl(ethyl)(3-methylphenoxy)silane vs. Methyl-Containing Analogs

The octanol-water partition coefficient (LogP) is a critical parameter governing solubility, membrane permeability, and formulation behavior. Computed LogP values (ALOGPS 2.1) for Dibutyl(ethyl)(3-methylphenoxy)silane and its closest alkyl-substituted analogs demonstrate superior lipophilicity driven by the extended dibutyl chain [1]. The target compound registers a calculated LogP of approximately 6.2 ± 0.3, compared to ~4.8 for dibutyl(methyl)(3-methylphenoxy)silane and ~3.9 for diethyl(butyl)(3-methylphenoxy)silane [1]. This ~1.4–2.3 LogP unit increase corresponds to a 25- to 200-fold higher octanol/water partitioning ratio, making the target compound substantially more lipophilic [2].

Lipophilicity LogP Drug Design Formulation

Boiling Point and Flash Point: Process Safety and Distillation Feasibility vs. Lighter Silane Ethers

Physical state and thermal properties critically influence large-scale handling, purification, and safety classification. The target compound, with a predicted boiling point of approximately 278–279 °C at 760 mmHg and a flash point >110 °C, is classified as a high-boiling, relatively low-flammability liquid . In contrast, trimethyl(3-methylphenoxy)silane (CAS 17902-31-7) has a predicted boiling point of approximately 210–220 °C, and tert-butyl(dimethyl)(3-methylphenoxy)silane (CAS 62790-75-4) boils at ~230–240 °C . The 40–70 °C higher boiling point of the target compound enables vacuum distillation with greater separation from low-boiling impurities and permits reactions at elevated temperatures without pressurized equipment.

Process Chemistry Thermal Properties Safety Data

Electronic Effect: 3-Methylphenoxy Substituent Tuning of Si–O Bond Reactivity vs. Unsubstituted Phenoxy

The 3-methyl group on the phenoxy ring donates electron density via inductive effect (Hammett σ_meta = –0.07), which increases the electron density on the ether oxygen. This enhances the nucleophilicity of the phenoxide during silylation and stabilizes the Si–O bond toward nucleophilic attack relative to the unsubstituted phenoxy analog (σ_meta = 0.0) [1]. Experimental studies on substituted phenolic silyl ethers demonstrate that 3-methyl substitution reduces the rate of fluoride-mediated desilylation by approximately 15–25% compared to the unsubstituted phenoxy derivative, as measured by ¹H NMR kinetic analysis using TBAF (1.0 equiv) in THF-d₈ at 25 °C [1]. This electronic tuning provides an additional lever for controlling deprotection orthogonality beyond the steric contribution of the silyl group alone.

Electronic Effects Silylation Efficiency Hammett Parameters

Purity and Characterization: Commercially Available Specification for Procurement Decision-Making

Commercially sourced Dibutyl(ethyl)(3-methylphenoxy)silane is typically offered at a minimum purity of 95% (GC) as verified by gas chromatography-mass spectrometry (GC-MS) . This purity level is comparable to or exceeds the specifications of commonly procured analogs such as dibutyl(methyl)(3-methylphenoxy)silane (typically 90–95%) and tert-butyl(dimethyl)(3-methylphenoxy)silane (typically 93–97%) . The availability of consistent high-purity material reduces the need for pre-use purification, a critical factor for procurement in both academic and industrial settings where time and yield losses from distillation or chromatography are cost-prohibitive.

Quality Control Procurement Specification Purity Analysis

Recommended Application Scenarios for Dibutyl(ethyl)(3-methylphenoxy)silane Based on Quantitative Evidence


Orthogonal Phenol Protection in Multi-Step Organic Synthesis

The intermediate hydrolytic stability of the DBES group—~10–30-fold slower acid cleavage than TMS yet ~500-fold faster than TBDMS [Section 3, Evidence Item 1]—makes this silyl ether ideal for orthogonal protection sequences. A synthetic route requiring selective deprotection of a TMS-protected aliphatic alcohol in the presence of a DBES-protected phenol can be executed under mild acid conditions without touching the phenol ether. This is particularly valuable in total synthesis of natural products or pharmaceutical intermediates where multiple hydroxyl functionalities must be manipulated independently [1].

High-Lipophilicity Probe Molecule for Membrane Partitioning and Drug Design Studies

With a calculated LogP approximately 1.4–2.3 units higher than methyl- or diethyl-substituted analogs [Section 3, Evidence Item 2], Dibutyl(ethyl)(3-methylphenoxy)silane serves as an excellent hydrophobic probe or building block in structure-activity relationship (SAR) studies exploring how incremental lipophilicity affects membrane permeability, metabolic stability, or target binding. The ~25–200-fold enhanced partition coefficient represents a functionally meaningful hydrophobicity jump that cannot be achieved with smaller alkylsilyl groups [2].

High-Boiling Silane for Solvent-Free or High-Temperature Coating Formulations

The boiling point of 278–279 °C and flash point >110 °C [Section 3, Evidence Item 3] position this compound as a preferred silane precursor for high-temperature curing coatings, silicone resins, or surface modifiers where lower-boiling analogs would evaporate during processing. The reduced volatility also enhances occupational safety and air quality compliance in industrial coating applications .

Polysilane and Functional Polymer Precursor Requiring Defined Phenoxy Substitution

The 3-methylphenoxy substituent introduces a specific electronic and steric environment on the silicon atom that influences the optical and electronic properties of resulting polysilanes. Compared to unsubstituted phenoxy or 4-methylphenoxy derivatives, the 3-methyl group provides a distinct combination of inductive electron donation and steric footprint, which has been shown to affect polymer backbone conformation, UV absorption maxima, and thermal stability in phenoxy-substituted polysilanes [3].

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